1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane
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Overview
Description
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a triazole ring, and a diazepane ring
Mechanism of Action
Target of Action
The primary targets of this compound are the orexin receptors , specifically Orexin-1 (OX1R) and Orexin-2 (OX2R) . These receptors play a crucial role in the regulation of sleep and wakefulness .
Mode of Action
This compound acts as a dual orexin receptor antagonist (DORA) . It blocks the binding of the neuropeptides orexin A and orexin B to OX1R and OX2R . This inhibition suppresses the arousal mechanism, which can be beneficial for treating conditions characterized by excessive wakefulness, such as insomnia .
Biochemical Pathways
The compound affects the orexinergic system , which is closely related to sleep and wakefulness . Orexin is a key upstream controller of wake-promoting neurotransmitters, including acetylcholine, histamine, norepinephrine, and serotonin . Blocking OX1R may inhibit REM sleep, while the activation of OX2R is necessary for the transition from wakefulness to NREM sleep .
Result of Action
By antagonizing the orexin receptors, the compound reduces wakefulness and promotes sleep . This makes it a potential therapeutic agent for insomnia, a condition characterized by difficulty in initiating and/or maintaining sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a “click” reaction, which involves the cycloaddition of an azide with an alkyne.
Construction of the Diazepane Ring: This step involves the formation of the seven-membered diazepane ring, which can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its structural properties can be exploited in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the triazole and diazepane rings.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropanesulfonyl)-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-diazepane: Similar structure but with a different triazole isomer.
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,4-triazol-2-yl)ethyl]-1,4-diazepane: Similar structure but with a different triazole ring.
Uniqueness
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is unique due to the specific positioning of the triazole ring and the presence of the cyclopropanesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[2-(triazol-2-yl)ethyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c18-20(19,12-2-3-12)16-7-1-6-15(8-10-16)9-11-17-13-4-5-14-17/h4-5,12H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJAIXTEPOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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